molecular formula C5HBr2F2N B13465402 2,5-Dibromo-3,6-difluoropyridine

2,5-Dibromo-3,6-difluoropyridine

Cat. No.: B13465402
M. Wt: 272.87 g/mol
InChI Key: SWTYHYZZPHCYNZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluoropyridine is a halogenated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . Bromination can then be achieved using reagents such as bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated or brominated pyridine derivatives .

Scientific Research Applications

2,5-Dibromo-3,6-difluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluoropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,6-difluoropyridine is unique due to the specific combination of bromine and fluorine atoms at the 2,5 and 3,6 positions, respectively.

Properties

Molecular Formula

C5HBr2F2N

Molecular Weight

272.87 g/mol

IUPAC Name

2,5-dibromo-3,6-difluoropyridine

InChI

InChI=1S/C5HBr2F2N/c6-2-1-3(8)4(7)10-5(2)9/h1H

InChI Key

SWTYHYZZPHCYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)F)Br)F

Origin of Product

United States

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